Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid: An In-depth Technical Guide
Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-dithiosalicylic acid, a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals, starting from anthranilic acid.[1][2] This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.
Introduction
2,2'-Dithiosalicylic acid, also known as 2,2'-(disulfanediyl)dibenzoic acid or DTSA, is a versatile organosulfur compound.[3] Its utility as a sulfhydryl modifying reagent and its ability to form diverse hydrogen bonds make it a valuable building block in medicinal chemistry and materials science.[1][3] The most common and well-established synthetic route to 2,2'-dithiosalicylic acid begins with the diazotization of anthranilic acid. This guide will focus on two prominent methods for the subsequent conversion of the diazonium salt to the target molecule: reaction with sodium disulfide and reaction with sulfur dioxide in the presence of a catalyst.
Synthetic Pathways
The synthesis of 2,2'-dithiosalicylic acid from anthranilic acid is a two-step process. The first step is the formation of a diazonium salt from anthranilic acid. The second step involves the displacement of the diazonium group with a disulfide bridge.
Caption: General reaction scheme for the synthesis of 2,2'-dithiosalicylic acid from anthranilic acid.
Method A: Reaction with Sodium Disulfide
This classical method involves the reaction of the in situ generated diazonium salt of anthranilic acid with an alkaline solution of sodium disulfide.[4] The sodium disulfide is typically prepared by heating sodium sulfide with elemental sulfur.[4]
Method B: Reaction with Sulfur Dioxide
A more recent approach utilizes the reaction of the diazonium salt with sulfur dioxide in the presence of a catalyst, such as a copper salt, and a cocatalyst.[5][6] This method is reported to offer high yields and product purity.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic methods.
| Parameter | Method A: Sodium Disulfide | Method B: Sulfur Dioxide |
| Starting Material | Anthranilic Acid | Anthranilic Acid |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfide, Sulfur | Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide, Catalyst (e.g., Copper Sulfate), Cocatalyst (e.g., Magnesium Iodide) |
| Reaction Temperature | Diazotization: 0-6°C; Disulfide formation: <5°C, then room temp.[1][4] | Diazotization: 0-10°C; SO₂ reaction: -20 to -10°C, then 80-100°C[5][6] |
| Reaction Time | Diazotization: ~30 min; Disulfide formation: ~2 hours for nitrogen evolution to cease[4] | SO₂ reaction: 0.5-3 hours at low temp, then 0.5-2 hours at high temp[5][6] |
| Yield | 71-84%[4] | Up to 98.6%[6] |
| Product Purity | Sufficiently pure for most purposes after initial precipitation and washing.[4] | High purity (e.g., 98.8% by HPLC)[6] |
| Melting Point | 162-163°C (unrecrystallized)[4] | Not explicitly stated in the patent, but a similar compound had a melting point of 286-288°C[7] |
Experimental Protocols
Method A: Synthesis via Sodium Disulfide
This protocol is adapted from Organic Syntheses.[4]
Step 1: Preparation of Sodium Disulfide Solution
-
In a suitable flask, heat 260 g of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur in water until dissolved.
-
Add a solution of 40 g of sodium hydroxide in 100 cc of water.
-
Cool the resulting solution in an ice-salt bath.
Step 2: Diazotization of Anthranilic Acid
-
In a 2-liter beaker equipped with a stirrer, combine 500 cc of water, 137 g of anthranilic acid, and 200 cc of concentrated hydrochloric acid.
-
Cool the mixture to approximately 6°C in a freezing mixture.
-
Slowly add a solution of 69 g of sodium nitrite in 280 cc of water, maintaining the temperature below 5°C.
Step 3: Formation of 2,2'-Dithiosalicylic Acid
-
Slowly add the cold diazonium salt solution to the cold sodium disulfide solution with stirring.
-
Allow the mixture to warm to room temperature. Nitrogen evolution should cease after about two hours.
-
Acidify the solution with approximately 180 cc of concentrated hydrochloric acid to precipitate the crude 2,2'-dithiosalicylic acid.
-
Filter the precipitate and wash with water.
Step 4: Purification
-
To remove excess sulfur, dissolve the crude product in a boiling solution of 60 g of anhydrous sodium carbonate in 2 liters of water.
-
Filter the hot solution to remove any insoluble sulfur.
-
Reprecipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid.
-
Filter the purified product, wash with water, and dry at 100-110°C.
Method B: Synthesis via Sulfur Dioxide
This protocol is based on a patented procedure.[5][6]
Step 1: Diazotization of Anthranilic Acid
-
In a reaction kettle, add water, anthranilic acid, and hydrochloric acid (30-36%) and stir until dissolved.
-
Cool the solution to 0-10°C.
-
Dropwise, add an aqueous solution of sodium nitrite to carry out the diazotization reaction. Maintain the temperature and monitor the reaction until completion to obtain the diazonium solution.
Step 2: Reaction with Sulfur Dioxide
-
In a separate reaction kettle, add water, a catalyst (e.g., copper sulfate), and a cocatalyst (e.g., magnesium iodide).
-
Simultaneously add the diazonium solution and liquid sulfur dioxide to the catalyst mixture at -20 to -10°C.
-
Maintain the reaction at this temperature for 0.5 to 3 hours.
-
Increase the temperature to 80-100°C and hold for 0.5 to 2 hours.
-
Cool the reaction mixture to below 50°C.
-
Filter the reaction solution to obtain 2,2'-dithiosalicylic acid.
Logical Workflow for Synthesis and Purification
Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of 2,2'-dithiosalicylic acid.
Safety Considerations
The synthesis of 2,2'-dithiosalicylic acid involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation. Concentrated acids and bases are corrosive. Sulfur dioxide is a toxic gas. A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
The synthesis of 2,2'-dithiosalicylic acid from anthranilic acid is a well-established process with multiple effective methodologies. The choice between the sodium disulfide and sulfur dioxide methods will depend on factors such as desired yield and purity, available equipment, and cost considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 6. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 7. US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents [patents.google.com]
